molecular formula C13H11IN2O3 B8268811 3-(6-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione

3-(6-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Cat. No.: B8268811
M. Wt: 370.14 g/mol
InChI Key: UUNXHRJNBDTGNS-UHFFFAOYSA-N
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Description

3-(6-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a chemical compound that belongs to the class of piperidine-2,6-dione derivatives This compound is characterized by the presence of an iodo-substituted isoindolinone moiety attached to a piperidine-2,6-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves the following steps:

    Formation of Isoindolinone Core: The isoindolinone core can be synthesized through the cyclization of an appropriate phthalic anhydride derivative with an amine.

    Coupling with Piperidine-2,6-dione: The iodinated isoindolinone is then coupled with piperidine-2,6-dione using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(6-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify the oxidation state of the functional groups.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules or conjugates.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while reduction with sodium borohydride would result in the corresponding reduced product.

Scientific Research Applications

3-(6-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Chemical Biology: It serves as a tool compound in chemical biology to study protein-ligand interactions and enzyme inhibition.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione
  • 3-(5-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione
  • 3-(4-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione (Lenalidomide)

Uniqueness

3-(6-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is unique due to the presence of the iodine atom at the 6-position of the isoindolinone ring. This iodo-substitution can significantly influence the compound’s reactivity, biological activity, and pharmacokinetic properties compared to its analogs. The iodine atom can also serve as a handle for further functionalization or radiolabeling, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

3-(5-iodo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2O3/c14-8-2-1-7-6-16(13(19)9(7)5-8)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNXHRJNBDTGNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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